molecular formula C21H26N2OS2 B2495119 (4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1421499-27-5

(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No.: B2495119
CAS No.: 1421499-27-5
M. Wt: 386.57
InChI Key: WJIWXTSFWUTUOI-UHFFFAOYSA-N
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Description

(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone: is a complex organic compound characterized by its unique molecular structure, which includes a piperidine ring, a pyridine sulfur atom, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperidine ring and the subsequent introduction of the pyridine sulfur atom. One common synthetic route includes the reaction of piperidine with pyridine-2-thiol under specific conditions to form the intermediate piperidine-thiol compound. This intermediate is then reacted with thiophen-2-yl cyclopentyl carboxylic acid to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain the desired reaction parameters, such as temperature, pressure, and reaction time, to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs depending on the nucleophile used.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may have applications in drug development, particularly in targeting specific molecular pathways.

  • Industry: : It can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to downstream effects in biological systems. The exact mechanism would depend on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

This compound can be compared to other similar compounds that share structural similarities, such as:

  • 4-((Pyridin-2-ylthio)methyl)piperidin-4-ol

  • 2-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)benzothioamide

  • 1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride

These compounds may have similar reactivity and applications but differ in their specific molecular structures and properties, highlighting the uniqueness of (4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone .

Properties

IUPAC Name

[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2OS2/c24-20(21(10-2-3-11-21)18-6-5-15-25-18)23-13-8-17(9-14-23)16-26-19-7-1-4-12-22-19/h1,4-7,12,15,17H,2-3,8-11,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIWXTSFWUTUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)CSC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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